Cas no 2364584-86-9 (5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole)

5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 化学的及び物理的性質
名前と識別子
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- 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole
- 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole
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- MDL: MFCD32631860
- インチ: 1S/C11H8F3NO/c1-7-4-8(11(12,13)14)2-3-9(7)10-5-15-6-16-10/h2-6H,1H3
- InChIKey: ULCCNHXMJLSSIQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C2=CN=CO2)=C(C)C=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559752-250 mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 250MG |
€317.10 | 2023-04-13 | ||
abcr | AB559752-1 g |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 1g |
€719.40 | 2023-04-13 | ||
Aaron | AR021QNP-500mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole |
2364584-86-9 | 500mg |
$593.00 | 2023-12-14 | ||
abcr | AB559752-250mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 250mg |
€322.10 | 2025-02-15 | ||
abcr | AB559752-1g |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 1g |
€592.30 | 2025-02-15 | ||
Aaron | AR021QNP-250mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole |
2364584-86-9 | 250mg |
$475.00 | 2023-12-14 | ||
abcr | AB559752-5g |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 5g |
€1979.10 | 2025-02-15 | ||
abcr | AB559752-500mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 500mg |
€439.00 | 2025-02-15 | ||
abcr | AB559752-500 mg |
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole; . |
2364584-86-9 | 500MG |
€528.60 | 2023-04-13 |
5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazoleに関する追加情報
5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole: A Comprehensive Overview
5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole (CAS No. 2364584-86-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole consists of a substituted oxazole ring attached to a 2-methyl-4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacological profile. These properties make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole has also shown potential as an anticancer agent. A 2020 study published in Cancer Research demonstrated that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic properties of 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole. One notable approach involves the reaction of 2-methyl-4-trifluoromethylbenzaldehyde with hydroxylamine under mild conditions to form the corresponding oxime, which is then cyclized using an acid catalyst to yield the desired product. This method offers high yields and good purity, making it suitable for large-scale production.
The safety profile of 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical evaluation.
In conclusion, 5-(2-Methyl-4-(trifluoromethyl)phenyl)oxazole (CAS No. 2364584-86-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its full potential, paving the way for future advancements in drug discovery and development.
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